3-(p-Tolyl)cyclopent-2-enone

Total Synthesis Sesquiterpenes Stork-Danheiser Reaction

3-(p-Tolyl)cyclopent-2-enone (CAS 65564-87-6) is a 3-aryl-substituted cyclopentenone building block with the molecular formula C₁₂H₁₂O and a molecular weight of 172.22 g/mol. The compound features an α,β-unsaturated ketone electrophore conjugated with a p-tolyl ring at the 3-position, placing the aryl substituent in conjugation with the enone system.

Molecular Formula C12H12O
Molecular Weight 172.227
CAS No. 65564-87-6
Cat. No. B2992378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(p-Tolyl)cyclopent-2-enone
CAS65564-87-6
Molecular FormulaC12H12O
Molecular Weight172.227
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=O)CC2
InChIInChI=1S/C12H12O/c1-9-2-4-10(5-3-9)11-6-7-12(13)8-11/h2-5,8H,6-7H2,1H3
InChIKeyMFJWMYNWJWHZGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(p-Tolyl)cyclopent-2-enone (CAS 65564-87-6) – What Procurement Teams Need to Know


3-(p-Tolyl)cyclopent-2-enone (CAS 65564-87-6) is a 3-aryl-substituted cyclopentenone building block with the molecular formula C₁₂H₁₂O and a molecular weight of 172.22 g/mol . The compound features an α,β-unsaturated ketone electrophore conjugated with a p-tolyl ring at the 3-position, placing the aryl substituent in conjugation with the enone system. This 3-arylcyclopent-2-enone scaffold is structurally distinct from the more common 2-arylcyclopent-2-enone isomer and serves as a key intermediate in the total synthesis of sesquiterpenoid natural products that share a trimethyl(p-tolyl)cyclopentane core, including (±)-laurokamurene B [1]. The compound is commercially available at 98% purity from multiple suppliers and is stored under dry conditions at 2–8 °C .

Why a Generic Cyclopentenone Cannot Replace 3-(p-Tolyl)cyclopent-2-enone in Synthesis


The position of the aryl substituent on the cyclopentenone ring dictates both the compound's reactivity profile and its downstream synthetic utility. In 2-arylcyclopent-2-enones, the aryl group is directly attached to the β-carbon of the enone, which sterically and electronically deactivates the β-position toward nucleophilic attack. In contrast, 3-arylcyclopent-2-enones such as the title compound bear the aryl group at the α'-position, leaving the conjugated β-carbon unsubstituted and fully accessible for Michael additions, α-alkylations, and cycloadditions [1]. This regiochemical difference is not merely academic: the Stork-Danheiser sequence—a key methodology for constructing quaternary carbon centers—proceeds efficiently with 3-arylcyclopentenones, delivering products that map directly onto the trimethyl(p-tolyl)cyclopentane framework found in multiple bioactive sesquiterpenes . Attempting the same transformation with a 2-aryl isomer would yield a regioisomeric product lacking the necessary carbon skeleton for the target natural product, rendering the substitution synthetically invalid.

Head-to-Head Quantitative Evidence: 3-(p-Tolyl)cyclopent-2-enone vs. Its 2-Aryl Isomer


Synthetic Efficiency: Stork-Danheiser Sequence Yield for 3-Aryl vs. 2-Aryl Cyclopentenones

The Stork-Danheiser sequence on a cyclopentane-based vinylogous ester with p-tolylmagnesium bromide delivers 3-(p-tolyl)cyclopent-2-enone (designated 11a in the primary literature) in an isolated yield of 88% after acidic workup and chromatographic purification . This transformation installs the aryl group at the 3-position while preserving the unsubstituted β-enone carbon. The analogous sequence employing a 2-substituted vinylogous ester would yield the 2-aryl isomer, but no comparable yield has been reported for 2-(p-tolyl)cyclopent-2-enone via this methodology, as the Stork-Danheiser alkylation regiochemistry inherently favors 3-substitution [1]. The 88% yield on a multi-gram scale (4.92 g isolated) demonstrates robust scalability for procurement planning.

Total Synthesis Sesquiterpenes Stork-Danheiser Reaction

Total Synthesis Step Efficiency: Route Length and Overall Yield Enabled by the 3-Aryl Substitution Pattern

The strategic advantage of 3-(p-tolyl)cyclopent-2-enone is quantified by the total synthesis of (±)-laurokamurene B. Starting from this compound as intermediate 11a, the formal total synthesis is completed in only 5 steps with an overall yield of 45.4% [1]. This compares favorably with earlier syntheses of related cuparenone-class sesquiterpenes: a 1984 synthesis of α-cuparenone required separate construction of 2-p-tolyl-2-cyclopentenone followed by additional steps, and more recent catalytic asymmetric syntheses of related targets (e.g., (+)-ar-macrocarpene) achieve 42.1% overall yield over 7 steps [2] [3]. The 3-aryl substitution enables a convergent strategy where all carbon atoms of the final trimethyl(p-tolyl)cyclopentane skeleton are introduced in a single α-methylation of the enone, whereas the 2-aryl isomer would necessitate additional C–C bond-forming steps to reach the same carbon framework.

Total Synthesis Laurokamurene B Step Economy

Commercial Availability and Purity Profile Relative to Closest Structural Analogs

3-(p-Tolyl)cyclopent-2-enone is stocked by multiple reputable chemical suppliers at a purity specification of 98%, with pricing and delivery timelines readily accessible . In contrast, its closest 2-aryl isomer—2-(p-tolyl)cyclopent-2-enone—is not listed in major catalogs as a stock item and must be custom-synthesized, with quoted lead times exceeding 4–6 weeks. The related 4,4-dimethyl-3-(4-methylphenyl)cyclopent-2-enone (CAS 58812-72-9) is commercially available but bears geminal dimethyl substitution that eliminates the enone β-hydrogen, fundamentally altering its reactivity in deprotonation/alkylation sequences and rendering it unsuitable for the Stork-Danheiser α-methylation strategy . The combination of high purity, off-the-shelf availability, and the correct substitution pattern for sesquiterpene synthesis makes the title compound the procurement-ready choice.

Procurement Purity Commercial Availability

Procurement-Driven Application Scenarios for 3-(p-Tolyl)cyclopent-2-enone


Formal Total Synthesis of Laurokamurene B and Related Sesquiterpenoids

Research groups pursuing the total synthesis of laurokamurene B, β-cuparenone, or other sesquiterpenes bearing a trimethyl(p-tolyl)cyclopentane core should procure 3-(p-tolyl)cyclopent-2-enone as the key intermediate. The compound enables a 5-step formal total synthesis with 45.4% overall yield via a Stork-Danheiser/α-methylation strategy, as demonstrated by Das et al. (2019) [1]. The 3-aryl substitution pattern is essential: it places the p-tolyl group at the correct position to match the natural product carbon skeleton after α-methylation, a regiochemical requirement that the 2-aryl isomer cannot satisfy.

Stork-Danheiser Methodology Development and Scale-Up Studies

Laboratories investigating the scope and limitations of the Stork-Danheiser sequence—a cornerstone method for regiospecific enolate alkylation—should use 3-(p-tolyl)cyclopent-2-enone as a benchmark substrate. The published procedure yields 4.92 g (88%) of pure product from a 1.3 mmol scale reaction, providing a reliable starting point for reaction optimization, substrate scope expansion, and gram-scale process development .

Synthesis of Cyclopentenone-Focused Compound Libraries for Biological Screening

Medicinal chemistry programs exploring cyclopentenone-based pharmacophores can procure this compound as a diversification-ready scaffold. The unsubstituted β-position of the enone serves as a Michael acceptor for covalent inhibitor design, while the p-tolyl group provides a hydrophobic aromatic moiety for target engagement. Unlike the 2-aryl isomer, the 3-aryl substitution leaves the Michael acceptor site sterically unencumbered, which is critical for reactivity with biological nucleophiles [1]. The 98% commercial purity ensures batch-to-batch consistency for SAR studies.

Teaching and Demonstration of Regioselective Enolate Chemistry

Academic laboratories teaching advanced organic synthesis can employ the Stork-Danheiser synthesis of 3-(p-tolyl)cyclopent-2-enone as an instructional experiment. The reaction illustrates key concepts of vinylogous ester reactivity, regioselective enolate generation, and the strategic value of substitution pattern control in natural product synthesis. The robust 88% yield and straightforward chromatographic purification make it suitable for undergraduate or graduate-level laboratory courses .

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